K-Ras(G12C) inhibitors are a class of small-molecule compounds designed to specifically target the G12C mutation in the K-Ras protein [, , ]. This mutation, where glycine at position 12 is replaced with cysteine, is frequently observed in various cancers, including lung, pancreatic, and colorectal cancers [, , , , , ]. The cysteine residue introduced by the G12C mutation provides a unique target for covalent modification, allowing for the development of highly selective inhibitors [, , , ].
The key chemical reaction involved in the mechanism of action of many K-Ras(G12C) inhibitors is the covalent modification of the cysteine-12 residue. This reaction typically involves the nucleophilic attack of the cysteine thiol group on the electrophilic warhead of the inhibitor, resulting in the formation of a stable covalent bond [, , , , , , , , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7